![molecular formula C9H10N4OS4 B14602518 Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone CAS No. 60301-45-3](/img/structure/B14602518.png)
Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of two thiazole rings, each substituted with an amino group and a methylsulfanyl group, connected by a methanone bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone typically involves the reaction of appropriate thiazole precursors under specific conditions. One common method involves the condensation of 4-amino-2-(methylsulfanyl)-1,3-thiazole with a suitable methanone derivative. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
化学反应分析
Types of Reactions
Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The methanone bridge can be reduced to a methylene group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methane.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets and pathways. The compound’s thiazole rings can interact with enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The amino and methylsulfanyl groups may also play a role in its bioactivity by forming hydrogen bonds or participating in redox reactions.
相似化合物的比较
Similar Compounds
- 4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-ylmethanone
- 1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone
- 2-(2-imino-1,3-thiazol-3(2H)-yl)-1-[4-(methylsulfanyl)phenyl]ethanone hydrobromide
Uniqueness
Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone is unique due to its specific substitution pattern and the presence of a methanone bridge connecting two thiazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
60301-45-3 |
|---|---|
分子式 |
C9H10N4OS4 |
分子量 |
318.5 g/mol |
IUPAC 名称 |
bis(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C9H10N4OS4/c1-15-8-12-6(10)4(17-8)3(14)5-7(11)13-9(16-2)18-5/h10-11H2,1-2H3 |
InChI 键 |
ASIFIDWVEBEYRB-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=C(S1)C(=O)C2=C(N=C(S2)SC)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


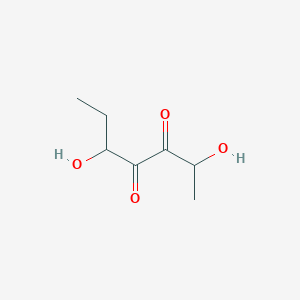
![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)
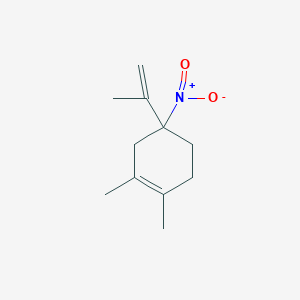
![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)

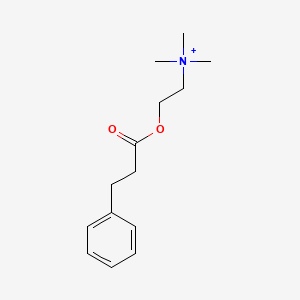
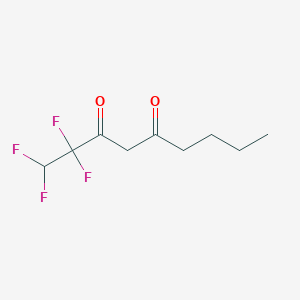
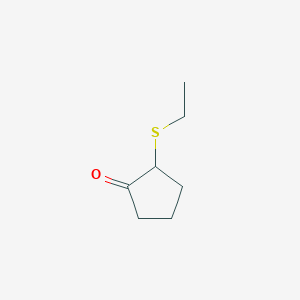
![8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one](/img/structure/B14602490.png)
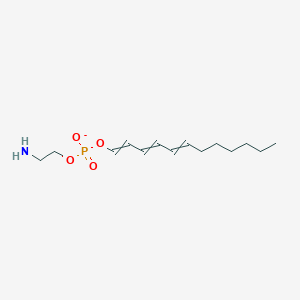
![4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14602497.png)

![2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B14602523.png)
![(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14602527.png)
